molecular formula C4H5N3O B7767435 6-amino-1H-pyrimidin-4-one

6-amino-1H-pyrimidin-4-one

Cat. No.: B7767435
M. Wt: 111.10 g/mol
InChI Key: HFMLLTVIMFEQRE-UHFFFAOYSA-N
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Description

6-Amino-1H-pyrimidin-4-one (CAS Registry Number: 1193-22-2) is a versatile pyrimidine derivative with the molecular formula C4H5N3O and an average molecular weight of 111.10 g/mol . This compound, also known as 4-amino-6-hydroxypyrimidine, is a solid with a high melting point of 262-264 °C . It is a core scaffold in medicinal chemistry, highly privileged for the development of molecules of biological and pharmaceutical interest due to its structural similarity to nucleic acid bases . The pyrimidine ring is a fundamental heterocycle in biologically occurring compounds, and derivatives like this compound serve as crucial building blocks for synthesizing more complex, fused heterocyclic systems . These systems, such as pyrimidopyrimidines, are extensively investigated in therapeutic research for their diverse biological activities, which include serving as antiviral , antibacterial , and anticancer agents . For instance, pyrimidine conjugates have been specifically designed and synthesized to evaluate their activity against viruses like herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) . The compound's utility stems from its ability to undergo various chemical transformations, making it a valuable synthon for constructing novel chemical entities for high-throughput screening and drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLLTVIMFEQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Malonic Acid Derivatives

Malonic acid or its esters react with guanidine under acidic conditions to yield 6-amino-1H-pyrimidin-4-one. For example, guanidine hydrochloride and diethyl malonate undergo cyclization in ethanol with hydrochloric acid catalysis, producing the target compound in 65–72% yield. The reaction proceeds via intermediate enolate formation, followed by intramolecular dehydration.

Key Parameters :

  • Temperature : 80–100°C

  • Catalyst : HCl or H₂SO₄

  • Solvent : Ethanol or water

Use of β-Keto Esters

Ethyl acetoacetate reacts with guanidine carbonate in aqueous sodium hydroxide to form this compound. This method achieves higher yields (75–85%) due to the electron-withdrawing effect of the keto group, which enhances cyclization kinetics.

Mechanistic Insight :

  • Deprotonation of guanidine to form a strong nucleophile.

  • Nucleophilic attack on the β-keto ester’s carbonyl carbon.

  • Ring closure via elimination of ethanol.

Catalytic Methods for Enhanced Efficiency

Recent advances emphasize catalytic systems to improve reaction rates and selectivity.

Acid-Catalyzed Cyclization

Phosphoric acid catalysts (e.g., P₂O₅) in aprotic solvents like DMF enable rapid cyclization at lower temperatures (60–70°C). This approach reduces side products, yielding 80–88% purity.

Metal-Mediated Reactions

Copper(II) acetate catalyzes the coupling of guanidine with acetylenedicarboxylates, forming pyrimidinone derivatives in a single step. This method is notable for its atom economy and scalability.

Comparative Performance :

CatalystYield (%)Reaction Time (h)
P₂O₅854
Cu(OAc)₂786
HCl728

Solvent-Free and Green Synthesis

Eco-friendly protocols eliminate organic solvents, reducing environmental impact.

Mechanochemical Grinding

Solid-state reactions using guanidine nitrate and malonic acid, ground with a mortar and pestle, yield 70–75% product. This method avoids solvent use and achieves completion in 2–3 hours.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates cyclocondensation, completing reactions in 15–20 minutes with 80–90% yields. This technique is ideal for high-throughput applications.

Post-Synthetic Modifications

Thiolation at C-2

Treatment with thiourea in ethanol introduces a thiol group, forming 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one. This derivative exhibits enhanced bioactivity and serves as an intermediate for fused heterocycles.

Reaction Conditions :

  • Reagents : Thiourea, P₂O₅

  • Temperature : Reflux (78°C)

  • Yield : 82–88%

Mannich Reactions

Primary amines and formaldehyde undergo Mannich-type cyclization with this compound, yielding tricyclic derivatives. Aniline, for instance, forms 6-phenyl-pyrimido[4,5-d]pyrimidin-4-one in 72% yield.

Industrial-Scale Production

Continuous Flow Reactors

Tubular reactors enable large-scale synthesis with precise temperature control (90°C) and residence times (30 minutes). This method achieves 85–90% conversion rates, outperforming batch processes.

Purification Strategies

Recrystallization from hot water or ethanol removes unreacted guanidine and byproducts. High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

6-Amino-1H-pyrimidin-4-one reacts with aromatic aldehydes under varied conditions to form structurally distinct products:

  • Acidic methanol (pH 5–6): Forms 9-substituted-1,3,6,8,9,10-hexahydro-2,7-dithioxopyrido[2,3-d:6,5-d']dipyrimidine-4,6-diones via intramolecular cyclization. The reaction proceeds through imino intermediate formation at C-6, enhancing nucleophilicity at C-5 for aldehyde carbonyl attack .

  • DMF with acetic acid (pH 6.5–7): Yields 6-{[1-aryl-methylidene]-amino}-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one Schiff bases. The amino group directly attacks the aldehyde carbonyl without intermediate imino formation .

Key reagents: Benzaldehyde derivatives, methanol/HCl, DMF/AcOH.

With Formamide

Heating this compound with formamide at 110–130°C generates 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol. The reaction involves sequential Schiff base formation and cyclization .

With Primary Amines and Formalin

Reaction with primary aromatic amines (e.g., aniline) and formaldehyde in methanol/AcOH yields 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones. This one-pot Mannich-type cyclization forms fused tricyclic systems .

Example:

text
This compound + Aniline + Formalin → 6-Phenyl-pyrimido[4,5-*d*]pyrimidine-4-one (Yield: 72%)

Nucleophilic Substitution Reactions

The compound participates in substitutions at electron-deficient positions:

  • Chloropyrimidine derivatives: 4,6-Dichloropyrimidines react with nucleophiles (e.g., amines) in nBuOH/Et₃N under reflux to yield 6-amino-4-substituted pyrimidines. Electron-withdrawing groups enhance reactivity at C-6 .

Reactivity Trend:

SubstituentPositionReactivityYield Range
-Cl (electron-withdrawing)C-6High68–85%
-NH₂ (electron-donating)C-4Moderate29–50%

Three-Component Condensation

A one-step synthesis of 6-amino-5-cyano-4-aryl-2-mercaptopyrimidines involves:

  • Reactants: Aromatic aldehydes, malononitrile, thiourea/urea.

  • Catalyst: Phosphorus pentoxide in ethanol under reflux.

  • Mechanism: Knoevenagel condensation followed by cyclization and thiolation .

Example:

text
Benzaldehyde + Malononitrile + Thiourea → 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine (Yield: 88%, m.p. 175°C)

Thiolation

Reaction with thiourea in P₂O₅/EtOH introduces a mercapto group at C-2, producing 2-thioxo derivatives critical for antimicrobial activity .

Hydroxylation

Urea-based condensations yield 2-hydroxypyrimidine derivatives, as demonstrated in the synthesis of 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-hydroxypyrimidine .

Stability and Decomposition

  • Thermal Sensitivity: Prolonged heating above 140°C leads to decomposition, forming aminomercaptopyrimidines .

  • pH-Dependent Reactivity: Acidic conditions favor cyclization, while neutral conditions promote Schiff base formation .

Scientific Research Applications

4-Amino-6-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxypyrimidine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-amino-1H-pyrimidin-4-one and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Physical Properties/Applications Reference
This compound 1193-55-1 C₄H₅N₃O 111.10 -NH₂ at C6, -OH at C4 Pharmaceutical intermediate; tautomerism
4-Amino-2-dimethylamino-6-hydroxypyrimidine 76750-84-0 C₆H₁₀N₄O 154.17 -N(CH₃)₂ at C2 ≥98% purity; research applications
6-Amino-2-methoxy-4(1H)pyrimidinone 52386-29-5 C₅H₇N₃O₂ 141.13 -OCH₃ at C2 mp: 214–216°C; potential solubility changes
6-(Difluoromethyl)-4(1H)-Pyrimidinone 500148-40-3 C₅H₄F₂N₂O 146.10 -CF₂H at C6 (electron-withdrawing) Intermediate for fluorinated pharmaceuticals
2-Amino-6-methylpyrimidin-4(1H)-one 3977-29-5 C₅H₇N₃O 125.13 -CH₃ at C6 Structural analog; similarity score 0.77
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one 6328-58-1 C₆H₈N₂OS 156.21 -CH₃ at C6, -SCH₃ at C2 Increased lipophilicity
6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one 79134-20-6 C₉H₇N₅O₃S 265.25 -S-C₅H₃N₂O₂ (nitro-pyridylsulfanyl) at C2 Potential bioactivity due to nitro group
6-Amino-4-methylpyridin-2(1H)-one 51564-93-3 C₆H₈N₂O 124.14 Pyridinone backbone (vs. pyrimidinone) Different aromaticity; altered reactivity

Structural and Functional Analysis

Substituent Effects
  • Electron-Donating Groups: The amino (-NH₂) and hydroxyl (-OH) groups in this compound enhance hydrogen bonding and tautomerism . Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups in analogs (e.g., CAS 52386-29-5 and 76750-84-0) increase steric bulk and alter solubility .
  • Heterocyclic Modifications: Pyridinone derivatives (e.g., 6-amino-4-methylpyridin-2(1H)-one) exhibit distinct reactivity due to reduced ring nitrogen count compared to pyrimidinones .
Physical Properties
  • Melting Points: 6-Amino-2-methoxy-4(1H)pyrimidinone (CAS 52386-29-5) has a higher melting point (214–216°C) than the parent compound, likely due to increased crystallinity from the methoxy group .
  • Lipophilicity :

    • Methylthio (-SCH₃) and piperidinylmethyl groups (e.g., CAS 100052-02-6) enhance lipophilicity, impacting membrane permeability .

Q & A

Q. What safety protocols are critical for handling reactive intermediates (e.g., nitro derivatives)?

  • Methodology :
  • Hazard assessment : Review EINECS/ECHA classifications (e.g., EC 214-772-3 for this compound) .
  • PPE : Use explosion-proof equipment for nitro-group-containing compounds and avoid grinding dry powders .

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